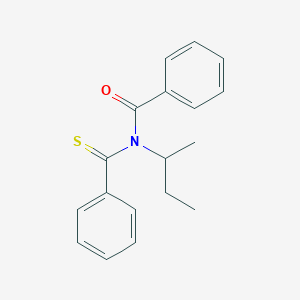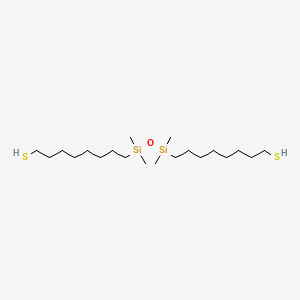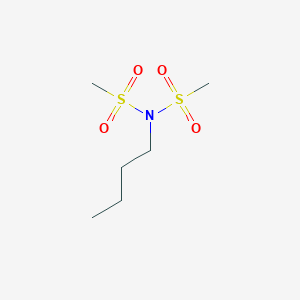
N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a benzenecarbothioyl group and a butan-2-yl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide typically involves the reaction of benzenecarbothioyl chloride with butan-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioamide group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzamides or thioamides.
Aplicaciones Científicas De Investigación
N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide core can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzenecarbothioyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a butan-2-yl group.
N-(Benzenecarbothioyl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a butan-2-yl group.
N-(Benzenecarbothioyl)-N-propylbenzamide: Similar structure but with a propyl group instead of a butan-2-yl group.
Uniqueness
N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the butan-2-yl group can enhance the compound’s binding affinity to specific molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
89873-86-9 |
|---|---|
Fórmula molecular |
C18H19NOS |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-(benzenecarbonothioyl)-N-butan-2-ylbenzamide |
InChI |
InChI=1S/C18H19NOS/c1-3-14(2)19(17(20)15-10-6-4-7-11-15)18(21)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
Clave InChI |
IMUPGNPTBPCVDT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C(=O)C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)
![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)
![[4-Oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetic acid](/img/structure/B14390876.png)
![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)


![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)

![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)


![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)
